molecular formula C13H15NO2 B2911036 N-(2-Cyclopropyl-5-methoxyphenyl)prop-2-enamide CAS No. 2361656-11-1

N-(2-Cyclopropyl-5-methoxyphenyl)prop-2-enamide

Cat. No. B2911036
CAS RN: 2361656-11-1
M. Wt: 217.268
InChI Key: YBOXREBDBSXQPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl group is a small, strained ring, which could influence the compound’s reactivity. The methoxyphenyl group is a common aromatic system, and the prop-2-enamide group contains a carbon-carbon double bond adjacent to a carbonyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carbon-carbon double bond in the prop-2-enamide group could undergo addition reactions, and the aromatic ring in the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the aromatic ring could influence its solubility, and the carbon-carbon double bond could affect its chemical reactivity .

properties

IUPAC Name

N-(2-cyclopropyl-5-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-12-8-10(16-2)6-7-11(12)9-4-5-9/h3,6-9H,1,4-5H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOXREBDBSXQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclopropyl-5-methoxyphenyl)prop-2-enamide

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